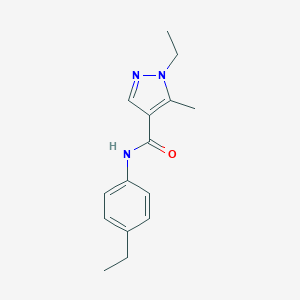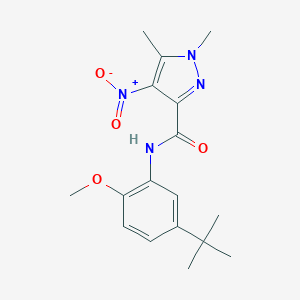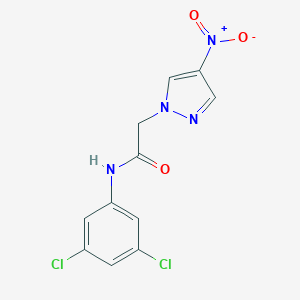![molecular formula C19H15FN2O5 B213673 N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide, also known as MNF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of furan carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival, such as the Akt/mTOR pathway. Additionally, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer. Furthermore, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities, and it has been found to be stable under a range of conditions. Additionally, it exhibits a range of biological activities, which make it a useful tool for studying inflammation, cancer, and viral infections. However, there are also limitations to using N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammation, cancer, and viral infections. Another direction is to explore its potential for use in combination therapies, which could enhance its efficacy and reduce the risk of drug resistance. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide, as well as its potential limitations and off-target effects. Overall, N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a promising compound with a range of potential applications in the field of medicine, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves the reaction of 4-fluoroaniline with 4-methyl-2-nitrobenzyl alcohol in the presence of a base to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, and it has been reported to be a reliable and efficient method for the preparation of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, and studies have suggested that it may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been found to exhibit anti-viral properties, and it may be effective in the treatment of viral infections such as HIV and hepatitis C.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
|---|---|
Fórmula molecular |
C19H15FN2O5 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O5/c1-12-2-8-17(16(10-12)22(24)25)26-11-15-7-9-18(27-15)19(23)21-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,21,23) |
Clave InChI |
ICSFSKJPRLZEFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)
